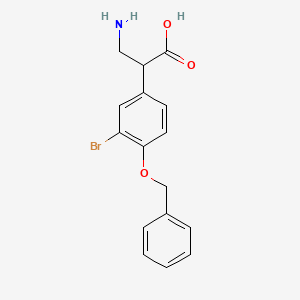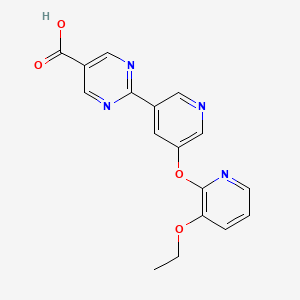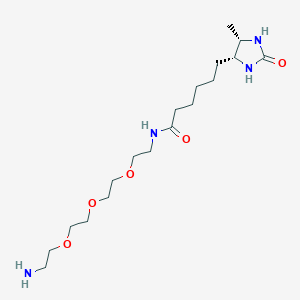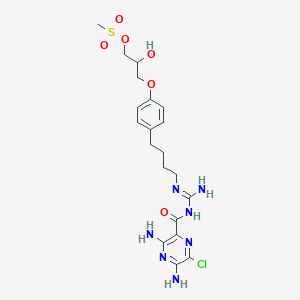
3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropylmethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate is a complex organic compound known for its potential pharmacological properties. It has been studied for its efficacy as an epithelial sodium channel blocker, particularly in the context of cystic fibrosis lung disease .
準備方法
The synthesis of 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate involves multiple steps. The synthetic route typically starts with the preparation of 3,5-diamino-6-chloropyrazine-2-carbonyl chloride, which is then reacted with guanidine to form the corresponding guanidino derivative. This intermediate is further reacted with 4-(2,3-dihydroxypropoxy)phenylbutylamine under specific conditions to yield the final product . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
化学反応の分析
3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyrazine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s ability to block epithelial sodium channels makes it a valuable tool for studying ion transport and cellular physiology.
Medicine: Its potential as a therapeutic agent for cystic fibrosis lung disease has been a major focus of research.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and chemical products.
作用機序
The primary mechanism of action of 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate involves the inhibition of epithelial sodium channels (ENaC). By blocking these channels, the compound prevents sodium reabsorption, leading to an increase in airway surface liquid and improved mucociliary clearance . This mechanism is particularly beneficial in the treatment of cystic fibrosis, where mucus clearance is impaired.
類似化合物との比較
Compared to other epithelial sodium channel blockers like amiloride, 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate is significantly more potent and has a longer duration of action . Similar compounds include:
Amiloride: A less potent ENaC blocker with a shorter duration of action.
Benzamil: Another ENaC blocker with different pharmacokinetic properties.
Triamterene: A potassium-sparing diuretic that also blocks ENaC but with different clinical applications.
特性
分子式 |
C20H28ClN7O6S |
|---|---|
分子量 |
530.0 g/mol |
IUPAC名 |
[3-[4-[4-[[amino-[(3,5-diamino-6-chloropyrazine-2-carbonyl)amino]methylidene]amino]butyl]phenoxy]-2-hydroxypropyl] methanesulfonate |
InChI |
InChI=1S/C20H28ClN7O6S/c1-35(31,32)34-11-13(29)10-33-14-7-5-12(6-8-14)4-2-3-9-25-20(24)28-19(30)15-17(22)27-18(23)16(21)26-15/h5-8,13,29H,2-4,9-11H2,1H3,(H4,22,23,27)(H3,24,25,28,30) |
InChIキー |
FNRKGHWZABRJQN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC(COC1=CC=C(C=C1)CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11829090.png)


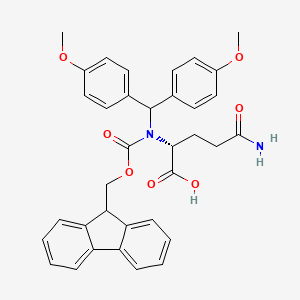


![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
![butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)
